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An In-Depth Technical Guide to 2,3,6,7,10,11-Hexabromotriphenylene (CAS: 82632-80-2) for

Researchers and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2,3,6,7,10,11-
Hexabromotriphenylene (HBT), a polybrominated aromatic hydrocarbon with the CAS

number 82632-80-2. The document is tailored for researchers, scientists, and professionals in

drug development, summarizing the current knowledge of its chemical properties, synthesis,

and potential applications. While direct biological and pharmacological data on HBT is scarce,

this guide also discusses the cytotoxic activities of a closely related analogue, 2,3,6,7,10,11-

hexahydroxytriphenylene (HHTP), to highlight the potential of the triphenylene scaffold in

therapeutic research. All quantitative data is presented in structured tables, and a detailed

experimental protocol for the synthesis of HBT is provided.

Chemical and Physical Properties
2,3,6,7,10,11-Hexabromotriphenylene is a highly brominated organic compound

characterized by a triphenylene core.[1] Its structure and high bromine content contribute to its

notable chemical stability and potential for applications in material science.[1] Due to its

brominated nature, there are environmental and health concerns regarding its persistence and

potential for bioaccumulation.[1]
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Table 1: Physicochemical Properties of 2,3,6,7,10,11-Hexabromotriphenylene

Property Value Source

CAS Number 82632-80-2 PubChem[2]

Molecular Formula C₁₈H₆Br₆ PubChem[2]

Molecular Weight 701.67 g/mol Sigma-Aldrich

Appearance
White to light yellow or light red

powder/crystal
TCI Chemicals[3]

Purity >98.0% (T) TCI Chemicals[3]

Melting Point >300°C ChemicalBook[4]

Solubility

Insoluble in water, soluble in

some organic solvents.[1] Low

solubility noted.[4]

CymitQuimica, ChemicalBook

Storage
Sealed in a dry environment at

room temperature.
Sigma-Aldrich

Table 2: Computed Properties of 2,3,6,7,10,11-Hexabromotriphenylene

Descriptor Value Source

IUPAC Name
2,3,6,7,10,11-

hexabromotriphenylene
PubChem[2]

InChI

InChI=1S/C18H6Br6/c19-13-1-

7-8(2-14(13)20)10-4-

17(23)18(24)6-12(10)11-5-

16(22)15(21)3-9(7)11/h1-6H

PubChem[2]

InChIKey
GLHQUXLCQLQNPZ-

UHFFFAOYSA-N
PubChem[2]

SMILES
c1c2c(cc(c1Br)Br)c1cc(c(cc1c1

cc(c(cc21)Br)Br)Br)Br
CymitQuimica[1]
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Synthesis
A common method for the synthesis of 2,3,6,7,10,11-Hexabromotriphenylene involves the

bromination of triphenylene in the presence of a catalyst.

Experimental Protocol: Synthesis of 2,3,6,7,10,11-
Hexabromotriphenylene[5]
Materials:

Triphenylene

Nitrobenzene

Iron powder

Bromine

Diethyl ether

Acetone

Procedure:

To a solution of triphenylene (1.07 g, 4.7 mmol) in nitrobenzene (40 mL), add iron powder

(100 mg, 1.79 mmol).

Slowly add bromine (2.2 mL, 38.8 mmol) to the mixture over a period of 15 minutes.

Allow the solution to stand at room temperature for 16 hours.

Heat the reaction mixture at 205 °C for 2 hours.

Cool the mixture to room temperature.

Add diethyl ether (150 mL) to precipitate the product and filter the mixture.
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Wash the crude white solid sequentially with diethyl ether (3 x 30 mL) and acetone (3 x 10

mL).

Dry the solid in vacuo for 12 hours to obtain 2,3,6,7,10,11-Hexabromotriphenylene (yield:

95%).

Note: The product has low solubility and may be used directly in subsequent applications

without extensive characterization.[4]

Synthesis Workflow Diagram
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Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene

Reactants & Solvent

Reaction Conditions

Work-up & Purification

Triphenylene

1. Mix Triphenylene, Nitrobenzene, and Iron Powder

Nitrobenzene Iron Powder (Catalyst) Bromine

2. Add Bromine (15 min)

3. Stir at Room Temperature (16 h)

4. Heat at 205 °C (2 h)

5. Cool to Room Temperature

6. Precipitate with Diethyl Ether & Filter

7. Wash with Diethyl Ether and Acetone

8. Dry in vacuo

2,3,6,7,10,11-Hexabromotriphenylene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,3,6,7,10,11-Hexabromotriphenylene.
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Spectroscopic Data
Limited spectroscopic data is available from the synthesis literature.

Table 3: Spectroscopic Data for 2,3,6,7,10,11-Hexabromotriphenylene

Technique Data Source

¹H NMR (300 MHz, CDCl₃) δ = 8.72 (s, 6H, Ar-H) ChemicalBook[4]

IR (KBr)
νmax = 1585, 1551, 1454,

1365, 1119, 873, 863 cm⁻¹
ChemicalBook[4]

Safety and Hazards
2,3,6,7,10,11-Hexabromotriphenylene is classified with several hazard statements according

to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

Hazard Code Description Source

H315 Causes skin irritation PubChem[2]

H318 Causes serious eye damage PubChem[2]

H319 Causes serious eye irritation PubChem[2]

H400 Very toxic to aquatic life PubChem[2]

H410
Very toxic to aquatic life with

long lasting effects
PubChem[2]

Standard laboratory safety precautions, including the use of personal protective equipment,

should be followed when handling this compound.

Biological Activity and Relevance to Drug
Development
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Currently, there is a lack of published studies on the biological activity, pharmacology, and

toxicology of 2,3,6,7,10,11-Hexabromotriphenylene. However, research on a structurally

related compound, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), has demonstrated

cytotoxic effects on human cancer cell lines. This suggests that the triphenylene scaffold could

be a valuable starting point for the development of novel therapeutic agents. The substitution

pattern on the triphenylene core is likely to play a crucial role in determining the biological

activity.

Conceptual Relationship Diagram

Triphenylene Derivatives in Drug Discovery

Triphenylene Core

2,3,6,7,10,11-Hexabromotriphenylene
(Material Science Applications)

Bromination

2,3,6,7,10,11-Hexahydroxytriphenylene
(Demonstrated Cytotoxicity)

Hydroxylation

Future Research:
- Synthesis of Novel Derivatives

- In Vitro & In Vivo Screening
- Structure-Activity Relationship Studies

Suggests Potential for

Click to download full resolution via product page

Caption: Conceptual diagram illustrating the potential of the triphenylene core.

Applications
The primary applications of 2,3,6,7,10,11-Hexabromotriphenylene are in the field of materials

science. Its properties make it a candidate for use in:

Flame retardants[1]

Plastics and textiles[1]
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Liquid crystals

Organic semiconductors

Conclusion
2,3,6,7,10,11-Hexabromotriphenylene is a well-characterized compound with established

synthetic routes and applications in material science. For drug development professionals, the

key takeaway is the potential of the triphenylene scaffold, as demonstrated by the cytotoxic

activity of its hydroxylated analogue. Further research into the biological activities of various

triphenylene derivatives, including HBT, is warranted to explore their therapeutic potential. The

lack of biological data for HBT itself represents a significant knowledge gap and an opportunity

for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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